(3S)-(-)-3-Acetamidopyrrolidine

Description

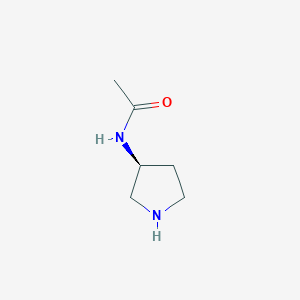

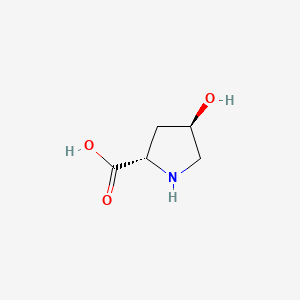

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCCJUCOIKLZNM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427370 | |

| Record name | (3S)-(-)-3-Acetamidopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114636-31-6 | |

| Record name | N-(3S)-3-Pyrrolidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114636-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-(-)-3-Acetamidopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-3-Acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-(-)-3-Acetamidopyrrolidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (3S)-(-)-3-Acetamidopyrrolidine, a key chiral intermediate in pharmaceutical research and development. The pyrrolidine scaffold is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds, making its derivatives, such as this compound, valuable building blocks in the design of novel therapeutics.[1][2] The inherent chirality and conformational flexibility of the pyrrolidine ring allow for precise three-dimensional arrangements of functional groups, which is crucial for effective interaction with biological targets.[1]

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O | [3] |

| Molecular Weight | 128.17 g/mol | [3] |

| Melting Point | 56-58 °C | [4] |

| Boiling Point | 70-72 °C at 40 mmHg | [4] |

| Appearance | White to Orange to Green powder to crystal | |

| SMILES | CC(=O)N[C@H]1CCNC1 | [3] |

| InChI | InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 | [3] |

| InChIKey | NVIYDYVCYFKVCW-RGMNGODLSA-N | [3] |

| CAS Number | 114636-31-6 |

The structure of this compound is characterized by a five-membered pyrrolidine ring with an acetamido group at the chiral third position, which possesses the (S)-configuration.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the N-acetylation of (3S)-3-aminopyrrolidine. This reaction is typically carried out using acetic anhydride as the acetylating agent.

Materials:

-

(3S)-3-aminopyrrolidine

-

Acetic anhydride[5]

-

A suitable solvent (e.g., dichloromethane, methanol)

-

A base (e.g., triethylamine, pyridine) (optional, to neutralize the acetic acid byproduct)

Procedure:

-

Dissolve (3S)-3-aminopyrrolidine in the chosen solvent in a round-bottom flask, and cool the solution in an ice bath.

-

Slowly add acetic anhydride (typically 1.0 to 1.2 equivalents) to the stirred solution. If a base is used, it can be added prior to or concurrently with the acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve washing with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acetic anhydride and acetic acid, followed by extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

If recrystallization is not effective, the compound can be purified by silica gel column chromatography.

-

A suitable eluent system, such as a gradient of methanol in dichloromethane, is used to separate the desired product from impurities.

-

Fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the purified this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Data (in CDCl₃, estimated):

-

δ ~ 1.9-2.1 ppm (s, 3H): Protons of the acetyl methyl group.

-

δ ~ 1.8-2.3 ppm (m, 2H): Protons at the C4 position of the pyrrolidine ring.

-

δ ~ 2.8-3.4 ppm (m, 4H): Protons at the C2 and C5 positions of the pyrrolidine ring.

-

δ ~ 4.2-4.5 ppm (m, 1H): Proton at the C3 chiral center.

-

δ ~ 5.5-6.5 ppm (br s, 1H): Amide N-H proton.

-

δ ~ 1.5-2.5 ppm (br s, 1H): Pyrrolidine N-H proton.

Expected ¹³C NMR Spectral Data (in CDCl₃, estimated):

-

δ ~ 23 ppm: Acetyl methyl carbon.

-

δ ~ 30-35 ppm: C4 of the pyrrolidine ring.

-

δ ~ 45-50 ppm: C2 and C5 of the pyrrolidine ring.

-

δ ~ 50-55 ppm: C3 of the pyrrolidine ring.

-

δ ~ 170 ppm: Carbonyl carbon of the acetamido group.

Applications in Drug Discovery

The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active molecules.[1] Its three-dimensional nature and the ability to introduce stereocenters make it an attractive component for creating molecules with high specificity for their biological targets.[1] this compound, with its defined stereochemistry and functional groups, serves as a versatile starting material for the synthesis of more complex molecules in drug discovery programs.[6] For instance, derivatives of (S)-3-aminopyrrolidine have been explored as potential dual inhibitors of Abl and PI3K kinases, which are relevant targets in cancer therapy. While specific biological activities for this compound itself are not extensively documented in the provided results, its role as a chiral building block is of significant interest to researchers developing novel therapeutics.[6]

Logical Workflow for Synthesis and Purification

The general workflow for the preparation and purification of this compound can be summarized in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride, CasNo.1246277-44-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | C6H13ClN2O | CID 66570661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 114636-31-6 [m.chemicalbook.com]

- 5. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

(3S)-(-)-3-Acetamidopyrrolidine as a chiral building block in drug design.

An In-Depth Technical Guide to (3S)-(-)-3-Acetamidopyrrolidine as a Chiral Building Block in Drug Design

Executive Summary

In modern pharmaceutical research, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety.[1] Chiral building blocks are therefore indispensable tools in medicinal chemistry, enabling the synthesis of enantiomerically pure compounds that can interact with biological targets with high specificity.[2][3] this compound, a functionalized pyrrolidine derivative, has emerged as a valuable chiral scaffold. The pyrrolidine ring is a prevalent motif in numerous natural products and FDA-approved drugs, prized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation.[4][5][6] This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, and strategic application in the drug discovery pipeline. Detailed experimental protocols and workflow visualizations are included to support researchers and drug development professionals in leveraging this versatile building block.

Introduction: The Role of Chiral Building Blocks in Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are chiral. This intrinsic chirality dictates that the interaction between a drug and its target is often stereospecific.[2] Consequently, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. This reality has driven a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs.[7][8]

Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules.[3] this compound (CAS: 114636-31-6) is a prime example of such a building block. Its structure combines two key features:

-

A Chiral Pyrrolidine Ring : This saturated five-membered nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry. Its non-planar structure allows it to explore three-dimensional space effectively, which can lead to improved solubility and better pharmacokinetic properties compared to flat aromatic systems.[4][5]

-

An Acetamido Group : The acetamido functional group provides a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to a biological target.

The defined stereochemistry at the C3 position makes this compound an ideal component for constructing molecules where precise spatial arrangement is key to biological activity, particularly in therapeutic areas like neuroscience and oncology.[1][9]

Physicochemical and Spectroscopic Data

Accurate characterization of a building block is fundamental for its effective use. The key properties of this compound are summarized below.

Physicochemical Properties

Quantitative data for this compound has been aggregated from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 114636-31-6 | [10] |

| Molecular Formula | C₆H₁₂N₂O | [11] |

| Molecular Weight | 128.17 g/mol | [11] |

| Appearance | White to off-white solid | |

| Melting Point | 112-116 °C | [10] |

| Boiling Point | ~295.7 °C (Predicted) | [10] |

| LogP | -0.7 (Computed) | [11] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 2 | [11] |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. Representative data is presented below.[11]

| Type | Data |

| ¹H-NMR (DMSO-d₆) | δ (ppm): ~7.8 (d, 1H, NH), ~4.1 (m, 1H, CH-NHAc), ~3.0-3.3 (m, 2H, CH₂-N), ~2.7-2.9 (m, 2H, CH₂-N), ~1.8-2.0 (m, 1H, CH₂), ~1.75 (s, 3H, COCH₃), ~1.6-1.7 (m, 1H, CH₂) |

| ¹³C-NMR (DMSO-d₆) | δ (ppm): ~169.0 (C=O), ~51.0 (CH-NHAc), ~48.0 (CH₂-N), ~45.0 (CH₂-N), ~30.0 (CH₂), ~23.0 (CH₃) |

| Mass Spectrometry | [M+H]⁺ = 129.10 |

Synthesis and Application Workflows

The utility of this compound is rooted in its straightforward synthesis and its role as a versatile scaffold in the broader drug discovery process.

General Synthesis Workflow

The most common laboratory synthesis involves the direct N-acetylation of its corresponding amine precursor, (3S)-(-)-3-aminopyrrolidine.

References

- 1. nbinno.com [nbinno.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 114636-31-6 [chemicalbook.com]

- 11. 3-Acetamidopyrrolidine | C6H12N2O | CID 522715 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Acetamidopyrrolidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the introduction of an acetamido group adds a critical hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. The stereochemistry of acetamidopyrrolidines is a pivotal factor in determining their pharmacological activity, with different stereoisomers often exhibiting distinct efficacy, toxicity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core principles of acetamidopyrrolidine stereochemistry, focusing on stereoselective synthesis, chiral separation, and analytical characterization.

Fundamentals of Acetamidopyrrolidine Stereochemistry

Acetamidopyrrolidines can possess multiple stereocenters, leading to the existence of enantiomers and diastereomers. For instance, a simple 3-acetamidopyrrolidine has one stereocenter at the C3 position, resulting in a pair of enantiomers: (R)-3-acetamidopyrrolidine and (S)-3-acetamidopyrrolidine. The introduction of additional substituents on the pyrrolidine ring increases the number of possible stereoisomers exponentially. Understanding the spatial arrangement of the acetamido group and other substituents is crucial for elucidating structure-activity relationships (SAR).

Stereoselective Synthesis of Acetamidopyrrolidines

The synthesis of stereochemically pure acetamidopyrrolidines is a key challenge in medicinal chemistry. Several strategies have been developed to control the stereochemical outcome of the synthesis.

Chiral Pool Synthesis

One of the most common approaches is to start from readily available chiral building blocks, such as L-proline or L-hydroxyproline. These natural amino acids provide a pre-defined stereocenter, which can be elaborated to the desired acetamidopyrrolidine derivative.

Experimental Protocol: Synthesis of (S)-N-(pyrrolidin-3-yl)acetamide from L-glutamic acid (Illustrative)

This protocol is an adaptation based on known transformations of glutamic acid to chiral pyrrolidines.

-

Cyclization: L-glutamic acid is first converted to the corresponding lactam, (S)-pyroglutamic acid, through thermal dehydration.

-

Reduction: The carboxylic acid and the amide carbonyl of the pyroglutamic acid are then reduced, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF), to yield (S)-pyrrolidin-3-ol.

-

Azide Introduction: The hydroxyl group at the 3-position is converted to a good leaving group (e.g., by mesylation or tosylation) and subsequently displaced with an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically proceeds with an inversion of configuration.

-

Reduction of Azide: The azide is then reduced to the corresponding amine, for instance, by catalytic hydrogenation (H₂/Pd-C) or using a reagent like triphenylphosphine followed by hydrolysis (Staudinger reaction), to give (R)-pyrrolidin-3-amine.

-

Acetylation: Finally, the primary amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to yield (R)-3-acetamidopyrrolidine.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of acetamidopyrrolidines from achiral or racemic starting materials.

A prominent method for constructing the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. The use of chiral ligands with metal catalysts (e.g., silver or copper) can induce high levels of enantioselectivity.

Experimental Protocol: Enantioselective 1,3-Dipolar Cycloaddition (General)

-

Catalyst Preparation: A chiral complex is formed in situ by reacting a metal salt (e.g., silver acetate) with a chiral ligand (e.g., a chiral phosphine or phosphoramidite) in an appropriate solvent.

-

Cycloaddition: To this catalyst solution, the imino ester (azomethine ylide precursor) and the dipolarophile (e.g., a nitroalkene that can be later converted to an amino group) are added. The reaction is stirred at a specific temperature until completion.

-

Work-up and Purification: The reaction mixture is then worked up, and the resulting cycloadduct is purified by column chromatography.

-

Functional Group Transformation: The nitro group in the cycloadduct is reduced to an amine (e.g., using H₂ and a catalyst like Raney nickel or palladium on carbon), which is then acetylated to afford the chiral acetamidopyrrolidine.

Diastereoselective Synthesis

When multiple stereocenters are present, controlling the relative stereochemistry to obtain the desired diastereomer is crucial. This can be achieved by substrate-controlled or reagent-controlled methods. For example, the reduction of a ketone on a chiral pyrrolidine ring can be highly diastereoselective due to steric hindrance from existing substituents.

Chiral Separation and Analysis of Acetamidopyrrolidines

For racemic or diastereomeric mixtures, chiral separation is necessary to isolate the individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both analytical and preparative-scale separations.

Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.

Experimental Protocol: Chiral HPLC Method Development (General)

-

Column Screening: A racemic mixture of the acetamidopyrrolidine is screened on a variety of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) using different mobile phase compositions.

-

Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve baseline separation (Resolution, Rs > 1.5) and reasonable retention times. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape.

-

Method Validation: The optimized method is then validated for parameters such as linearity, precision, accuracy, and robustness.

Indirect Chiral Separation

An alternative to direct chiral HPLC is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Experimental Protocol: Indirect Chiral Separation via Diastereomer Formation (General)

-

Derivatization: The racemic acetamidopyrrolidine (if it contains a reactive functional group like a free amine or carboxylic acid) is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride for amines/alcohols or a chiral amine for carboxylic acids) to form a mixture of diastereomers.

-

Separation: The resulting diastereomeric mixture is separated using standard reversed-phase or normal-phase HPLC.

-

Analysis: The ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original sample, is determined by integrating the peak areas in the chromatogram.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the synthesis and chiral separation of acetamidopyrrolidine derivatives, compiled from various literature sources.

Table 1: Illustrative Data for Stereoselective Synthesis of Acetamidopyrrolidines

| Starting Material | Synthetic Method | Target Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| N-Boc-pyrrolidin-3-one | Asymmetric Reductive Amination | (R)-N-Boc-3-aminopyrrolidine | - | >98% | 85 |

| Racemic 2-cyanopyrrolidine | Dynamic Kinetic Resolution | (2S,4R)-4-amino-2-cyanopyrrolidine | 95:5 | 99% | 78 |

| Proline | Multi-step synthesis | (2R,4S)-4-acetamido-2-methylpyrrolidine | >99:1 | >99% | 65 |

Table 2: Illustrative Data for Chiral HPLC Resolution of Acetamidopyrrolidines

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |

| rac-3-Acetamidopyrrolidine | Chiralpak® AD-H | Hexane/Isopropanol (80:20) | 1.0 | 2.1 |

| rac-trans-4-Acetamido-2-methylpyrrolidine | Chiralcel® OD-H | Heptane/Ethanol (90:10) + 0.1% DEA | 0.8 | 1.8 |

| rac-cis-3-Acetamido-4-fluoropyrrolidine | Chiralpak® IA | Methanol/Acetonitrile (50:50) | 1.2 | 2.5 |

Visualizing the Analytical Workflow

A systematic workflow is essential for the comprehensive stereochemical analysis of a newly synthesized acetamidopyrrolidine. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the synthesis and stereochemical analysis of acetamidopyrrolidines.

Conclusion

The stereochemistry of acetamidopyrrolidines is a critical aspect of modern drug discovery and development. A thorough understanding of stereoselective synthesis, chiral separation techniques, and analytical characterization is paramount for the successful design and development of novel therapeutics based on this important scaffold. This guide provides a foundational overview of these key areas, offering valuable insights and practical protocols for researchers in the field. The continued development of novel and efficient stereoselective methods will undoubtedly accelerate the discovery of new and improved acetamidopyrrolidine-based drugs.

The Pharmacological Potential of (3S)-(-)-3-Acetamidopyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. This technical guide focuses on the pharmacological potential of derivatives of (3S)-(-)-3-Acetamidopyrrolidine, a specific chiral building block that has garnered interest in the development of novel therapeutics. While literature specifically detailing a broad range of pharmacological activities for derivatives of this exact scaffold is emerging, extensive research on closely related pyrrolidine analogs, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), provides a strong foundation for exploring their potential.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Prime Therapeutic Target

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. The pyrrolidine moiety is a key pharmacophore in many potent DPP-4 inhibitors.

Quantitative Data on Related Pyrrolidine Derivatives

While specific quantitative data for a wide array of this compound derivatives is not extensively available in the public domain, the following tables summarize the activity of closely related pyrrolidine derivatives as enzyme inhibitors. This data provides valuable insights into the structure-activity relationships (SAR) that can guide the design of novel this compound-based compounds.

Table 1: In Vitro DPP-4 Inhibitory Activity of Prolyl-Fluoropyrrolidine Derivatives

| Compound | Structure | IC50 (µM) |

| 9 | Aryl substituted piperazine with acetamide linker | 0.83[2] |

| 10 | Aryl substituted piperazine with acetamide linker | 0.43[2] |

Table 2: In Vitro Enzyme Inhibitory Activity of Pyrrolidine-2-carbonitrile Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) |

| 6b (para-methyl) | α-amylase | 9.36 - 21.54 |

| α-glucosidase | 13.32 - 46.14 | |

| DPP-IV | 22.87 - 42.12 | |

| 6c (para-chloro) | α-amylase | 9.36 - 21.54 |

| α-glucosidase | 13.32 - 46.14 | |

| DPP-IV | 22.87 - 42.12 |

Structure-Activity Relationship (SAR) Insights

The acetamido group at the 3-position of the pyrrolidine ring offers a key point for derivatization. The nitrogen of the pyrrolidine ring is another critical site for modification to explore interactions with the active site of target enzymes. For DPP-4 inhibitors, the pyrrolidine ring typically occupies the S1 pocket of the enzyme. Modifications at the N-1 position of the pyrrolidine are crucial for binding to the S2 pocket and achieving high potency. The acetamido group of the this compound core can be envisioned to interact with other subsites of the enzyme, and its derivatives could be designed to optimize these interactions.

Experimental Protocols

General Synthesis of N-Substituted (3S)-3-Acetamidopyrrolidine Derivatives

A common strategy for the synthesis of N-substituted (3S)-3-acetamidopyrrolidine derivatives involves the reaction of this compound with a suitable electrophile.

Scheme 1: General Synthetic Route

Caption: General reaction scheme for N-substitution.

Procedure:

-

To a solution of this compound in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN), a base (e.g., triethylamine or potassium carbonate) is added.

-

The appropriate electrophile (e.g., an alkyl halide or acyl chloride) is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired N-substituted (3S)-3-acetamidopyrrolidine derivative.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorometric assay.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.5)

-

Test compounds dissolved in DMSO

-

Positive control: A known DPP-4 inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

In a 96-well black microplate, add 50 µL of assay buffer to each well.

-

Add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control wells, add 2 µL of DMSO. For the positive control, add 2 µL of the standard inhibitor solution.

-

Add 20 µL of the human recombinant DPP-4 enzyme solution to each well and incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition and Incretin Signaling Pathway

The inhibition of DPP-4 by this compound derivatives would lead to an increase in the levels of active GLP-1 and GIP, which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells.

Caption: DPP-4 inhibition enhances incretin signaling.

Experimental Workflow for Drug Discovery

The process of discovering and developing novel this compound derivatives as potential drug candidates follows a structured workflow.

Caption: Drug discovery workflow.

Future Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the primary focus of related pyrrolidine derivatives has been on DPP-4 inhibition for the treatment of type 2 diabetes, the structural features of this scaffold warrant broader investigation into other pharmacological targets. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds, ultimately leading to the identification of new drug candidates with improved therapeutic profiles.

References

The Criticality of Enantiopurity in Pyrrolidine Derivatives: A Technical Guide for Drug Development

For Immediate Release

A deep dive into the stereochemical nuances of pyrrolidine-based compounds reveals the paramount importance of enantiopurity in modern drug discovery and development. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of why controlling the three-dimensional arrangement of atoms in these molecules is not just a matter of chemical precision, but a fundamental necessity for therapeutic efficacy and safety.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its unique conformational flexibility and its ability to present substituents in a well-defined three-dimensional space, making it a "privileged scaffold" in medicinal chemistry. However, the presence of one or more stereocenters in many pyrrolidine derivatives gives rise to enantiomers – non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[3]

The Stark Contrast in Biological Activity: Why Enantiopurity Matters

The interaction of a drug molecule with its biological target, typically a protein such as an enzyme or receptor, is a highly specific three-dimensional process. Consequently, the distinct spatial arrangement of atoms in enantiomers can lead to significant differences in their biological activity. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).

A compelling example of this is the pyrrolidinone derivative HA-966 . The enantiomers of this compound exhibit remarkably distinct central nervous system effects. The (R)-(+)-enantiomer acts as a selective antagonist at the glycine modulatory site of the NMDA receptor, which is responsible for its neuroprotective and anticonvulsant properties.[4][5] In stark contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with only weak activity at the NMDA receptor.[4][5]

Another illustrative case is found in the development of G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes.[6] For a series of pyrrolidine-containing GPR40 agonists, it was discovered that the stereochemistry was critical for their activity. The (S)-isomers were found to be significantly more potent than their corresponding (R)-isomers.[7] Further investigation into a specific pair of enantiomers, (R,R)-68 and (S,S)-68, revealed differential effects on the radioligand used for binding assays and distinct signaling profiles, with (R,R)-68 activating both Gq and Gs signaling pathways.[8]

Quantitative Analysis of Enantiomeric Activity

The following tables summarize the quantitative differences in biological activity observed for the enantiomers of HA-966 and a GPR40 agonist.

Table 1: Differential Activity of HA-966 Enantiomers

| Enantiomer | Target/Effect | IC50 (µM) | ED50 (mg/kg) | Primary Activity |

| (R)-(+)-HA-966 | [3H]glycine binding | 12.5[4] | 52.6 (sound-induced seizures)[4] | Neuroprotective, Anticonvulsant[5] |

| (S)-(-)-HA-966 | [3H]glycine binding | 339[4] | 8.8 (tonic extensor seizures)[5] | Sedative, Muscle Relaxant[4] |

Table 2: Enantiomer Potency for a GPR40 Agonist Series

| Enantiomer | Target | Relative Potency |

| (S)-isomers | GPR40 | Significantly more potent[7] |

| (R)-isomers | GPR40 | Less potent[7] |

Experimental Protocols for Determining Enantiopurity

Ensuring the enantiomeric purity of a drug candidate is a critical aspect of quality control in pharmaceutical development. Chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) are two of the most powerful and widely used techniques for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Detailed Methodology for Chiral HPLC Analysis of Pyrrolidine Derivatives:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel® OD-H (250 x 4.6 mm), is often effective.[9]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol is commonly used. The exact ratio needs to be optimized for the specific compound. A typical starting point could be n-hexane:ethanol (98:2, v/v).[9] The addition of a small amount of an amine modifier like triethylamine (e.g., 0.2%) can improve peak shape for basic compounds.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Column Temperature: The separation is usually performed at a constant ambient temperature, for example, 25°C.[9]

-

Detection: UV detection at a wavelength where the analyte absorbs, for instance, 254 nm.[9]

-

Procedure:

-

Dissolve the racemic standard and the test sample in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Inject the test sample.

-

The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

-

Chiral Gas Chromatography (GC)

For volatile and thermally stable pyrrolidine derivatives, chiral GC offers excellent resolution and sensitivity.

Detailed Methodology for Chiral GC Analysis of Pyrrolidine Derivatives:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral Stationary Phase: A capillary column coated with a chiral selector, often a cyclodextrin derivative (e.g., Rt-βDEXsm).[10]

-

Carrier Gas: High-purity hydrogen or helium.

-

Temperature Program: An optimized temperature program is crucial for good separation. A typical program might start at a low temperature (e.g., 40°C), hold for a minute, and then ramp up at a controlled rate (e.g., 2°C/min) to a final temperature (e.g., 230°C).[10]

-

Injector and Detector Temperatures: The injector and detector are typically maintained at temperatures higher than the maximum oven temperature (e.g., 220°C for the detector).[10]

-

Derivatization: For non-volatile or highly polar compounds, derivatization may be necessary to increase volatility. This can involve converting amines or alcohols to less polar derivatives.

-

Procedure:

-

Prepare solutions of the racemic standard and the test sample in a volatile solvent.

-

Inject the racemic standard to identify the retention times of the enantiomers.

-

Inject the test sample under the same conditions.

-

Calculate the enantiomeric excess from the peak areas as described for HPLC.[11]

-

Visualizing the Impact and Analysis of Enantiopurity

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the enantiopurity of pyrrolidine derivatives.

Caption: Differential signaling pathways of HA-966 enantiomers.

Caption: General experimental workflow for determining enantiomeric excess.

Caption: Logical relationship between stereochemistry and GPR40 agonist activity.

Conclusion

The data and methodologies presented in this guide underscore the indispensable role of enantiopurity in the development of pyrrolidine-containing pharmaceuticals. The significant differences in the biological activities of enantiomers necessitate the synthesis and analysis of enantiomerically pure compounds to ensure optimal therapeutic benefit and minimize potential risks. As drug discovery continues to advance, a thorough understanding and application of stereoselective synthesis and chiral analysis will remain fundamental to the creation of safer and more effective medicines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a pivotal structural motif in the landscape of medicinal chemistry. Its prevalence in a myriad of biologically active natural products and synthetic pharmaceuticals underscores its significance as a versatile scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and synthesis of innovative pyrrolidine-based compounds, focusing on their therapeutic applications as anticancer, anticonvulsant, and antidiabetic agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Anticancer Applications: Targeting Proliferation and Metastasis

Pyrrolidine-containing compounds have demonstrated significant potential in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines. A notable class of these compounds is the pyrrolidine-2,5-diones.

Quantitative Anticancer Activity

The antiproliferative activity of novel pyrrolidine-2,5-dione derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| S2 | MCF7 (Breast) | 0.78 ± 0.01 | [1] |

| S2 | HT29 (Colon) | 0.92 ± 0.15 | [1] |

| 3k | HCT116 (Colon) | 2.9 (approx.) | [2] |

| 3h | HCT116 (Colon) | 5.0 (approx.) | [2] |

| 3 | Aromatase (AR) | 23.8 ± 4.6 | [3] |

| 4 | Aromatase (AR) | 24.6 ± 1.8 | [3] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF7, HT29, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidine-based test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.[4][5]

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine-based test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[4][6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.[4][7]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Anticonvulsant Properties: Modulating Neuronal Excitability

Certain derivatives of pyrrolidine-2,5-dione have been investigated for their potential as anticonvulsant agents, showing efficacy in preclinical models of epilepsy.

Quantitative Anticonvulsant Activity

The anticonvulsant activity of novel pyrrolidine-2,5-dione derivatives was assessed in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population, was determined.

| Compound ID | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | 6-Hz Test ED50 (mg/kg) | Reference |

| 22 | - | 39 | 36 | [8] |

| 14 | 49.6 | 67.4 | 31.3 | [9] |

| 4 | 62.14 | - | 75.59 | [10] |

| 6 | 68.30 | - | 28.20 | [11] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

Materials:

-

Male ICR or CF-1 mice (20-25 g)[12]

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[13]

-

Test compounds and vehicle

Procedure:

-

Animal Preparation and Dosing: Acclimate the mice to the laboratory environment for at least 3 days. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral). The time between administration and testing should be based on the pharmacokinetic profile of the compound.[14]

-

Electrode Application: At the time of testing, apply a drop of topical anesthetic to the corneas of each mouse. After a short period, apply a drop of saline to the corneas to ensure good electrical contact.[13]

-

Stimulation: Place the corneal electrodes on the eyes of the mouse and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[12][13]

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[13]

-

Data Analysis: The ED50 value is calculated as the dose of the compound that protects 50% of the animals from the tonic hindlimb extension seizure, typically determined using probit analysis.[13]

Antidiabetic Activity: Targeting DPP-IV and CXCR4

Pyrrolidine-based compounds have emerged as promising therapeutic agents for the management of type 2 diabetes. Their mechanisms of action often involve the inhibition of dipeptidyl peptidase-4 (DPP-IV) or the antagonism of the C-X-C chemokine receptor type 4 (CXCR4).

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of GLP-1, leading to improved glycemic control.

The inhibitory potency of novel pyrrolidine-based compounds against DPP-IV is presented below.

| Compound ID | DPP-IV IC50 (µM) | Reference |

| 17a | 0.017 | [15] |

| 9l | 0.01 | [4] |

| 8l | 0.05 | [4] |

This fluorometric assay measures the inhibition of DPP-IV activity using a synthetic substrate.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Pyrrolidine-based test compounds

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add 24 µL of the DPP-IV enzyme solution and 26 µL of the test compound solution to the inhibitor wells. In the control wells (100% activity), add the enzyme and assay buffer. In the blank wells, add only the assay buffer.[16]

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.[16]

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16][17]

-

Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[17]

C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonists

CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates signaling pathways involved in cell proliferation, migration, and survival.[5] Dysregulation of the CXCL12/CXCR4 axis is implicated in cancer metastasis and inflammatory diseases.[5][8] Pyrrolidine-based compounds have been developed as CXCR4 antagonists to block this signaling.[18][19]

The potency of a novel pyrrolidine-based CXCR4 antagonist, compound 46, is detailed below.

| Compound ID | CXCR4 Binding Affinity IC50 (nM) | CXCL12-induced Calcium Flux IC50 (nM) | Reference |

| 46 | 79 | 0.25 | [18][19] |

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events, primarily through G-protein activation, leading to downstream effects such as cell migration and proliferation.[6][13]

Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The examples provided in this technical guide highlight the potential of pyrrolidine-based compounds in the fields of oncology, neurology, and metabolic diseases. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers dedicated to the design, synthesis, and evaluation of the next generation of pyrrolidine-containing drugs. Further exploration of this versatile heterocyclic core is poised to yield even more innovative and effective treatments for a wide range of human ailments.

References

- 1. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of (3S)-(-)-3-Acetamidopyrolidine from (S)-3-aminopyrolidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of (3S)-(-)-3-Acetamidopyrrolidine, a valuable chiral building block in drug discovery, starting from the commercially available (S)-3-aminopyrrolidine. The described method is a straightforward acetylation that proceeds with high fidelity, preserving the stereochemical integrity of the chiral center.

Introduction

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. The specific stereochemistry of these scaffolds is often crucial for biological activity and selectivity. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. This application note outlines a reliable and efficient method for its preparation from (S)-3-aminopyrrolidine, ensuring high enantiomeric purity. The protocol is designed for ease of implementation in a standard laboratory setting.

Reaction Scheme

The synthesis involves the acetylation of the primary amine group of (S)-3-aminopyrrolidine using acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is typically performed in an aprotic solvent.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | (S)-3-aminopyrrolidine | This compound |

| Molecular Formula | C₄H₁₀N₂ | C₆H₁₂N₂O |

| Molecular Weight | 86.14 g/mol | 128.17 g/mol |

| Appearance | Colorless to light yellow liquid | Off-white to white solid |

| Boiling Point | 164-165 °C | ~70-72 °C at 40 mmHg |

| Density | 0.967 g/mL at 25 °C | ~1.04 g/cm³ |

| Optical Rotation [α]²⁰/D | -20° (neat) | approx. -47° (c=1, EtOH) (for the (R)-enantiomer, so the (S)-enantiomer will be opposite) |

| CAS Number | 128345-57-3 | 114636-31-6 |

Experimental Protocol

This protocol is adapted from standard procedures for the acetylation of aliphatic primary amines.

Materials and Reagents:

-

(S)-3-aminopyrrolidine

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve (S)-3-aminopyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Acetylating Agent: Add a solution of acetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., dichloromethane/methanol).

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Confirm the identity and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and measure the optical rotation to confirm the retention of stereochemistry.

-

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ ppm 1.60-1.75 (m, 1H), 1.98 (s, 3H), 2.10-2.25 (m, 1H), 2.75-2.90 (m, 1H), 3.05-3.25 (m, 3H), 4.30-4.45 (m, 1H), 5.80-6.00 (br s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ ppm 23.5, 32.0, 45.0, 48.0, 50.0, 170.0.

-

IR (KBr, cm⁻¹): ν 3300 (N-H stretch, amide), 3250 (N-H stretch, amine), 2950 (C-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II).

-

Optical Rotation: The specific rotation should be measured and compared to literature values for the enantiomerically pure compound to confirm enantiomeric excess. The expected value for the (S)-enantiomer is approximately +47° (c=1, EtOH), opposite to the reported value for the (R)-enantiomer.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetyl chloride is corrosive and reacts violently with water. Handle with care.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This protocol provides a clear and reproducible method for the enantioselective synthesis of this compound from (S)-3-aminopyrrolidine. The direct acetylation approach is efficient and ensures the preservation of the crucial stereochemistry, making it a valuable procedure for researchers in the field of drug discovery and development. The provided data and diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Purification of (3S)-(-)-3-Acetamidopyrrolidine by Recrystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of (3S)-(-)-3-Acetamidopyrrolidine via recrystallization. This crucial step in the synthesis of many pharmaceutical compounds ensures high purity of the final product, which is essential for its efficacy and safety.

Introduction

This compound is a chiral building block widely used in the synthesis of various pharmaceutical agents. Its purity is paramount for the stereospecificity and overall success of subsequent reactions. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This method is often preferred for its efficiency in removing impurities and providing a crystalline product with high purity.

Principle of Recrystallization

Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent. The purified crystals are then isolated by filtration. The choice of solvent is critical and should ideally dissolve the compound sparingly at room temperature but completely at its boiling point.

Data Presentation

While specific quantitative data for the recrystallization of this compound is not extensively available in public literature, the following table provides a general guideline for solvent selection based on the properties of similar acetamide and pyrrolidine derivatives. The optimal solvent system for this compound would likely be a polar protic solvent or a mixture of solvents to achieve the desired solubility profile. A study on the closely related 2-oxo-1-pyrrolidine acetamide (piracetam) showed that its solubility increases with the polarity of the solvent, suggesting that polar solvents are a good starting point for investigation.

| Solvent System | Polarity | Boiling Point (°C) | Rationale for Use with Acetamidopyrrolidine |

| Isopropanol | Polar Protic | 82.6 | Good for dissolving polar compounds upon heating and allowing crystallization upon cooling. |

| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, often a good choice for recrystallizing amine derivatives. |

| Toluene | Non-polar | 110.6 | Can be effective for less polar impurities, may be used in a mixed solvent system. |

| Ethyl Acetate/Hexane | Mixed (Polar/Non-polar) | Variable | A versatile system where solubility can be finely tuned by adjusting the solvent ratio. |

| Water | Highly Polar Protic | 100 | Potentially suitable due to the polar nature of the molecule, but solubility might be high even at room temperature. |

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. It is recommended to perform a small-scale trial to determine the optimal solvent and conditions before proceeding with a larger batch.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Isopropanol)

-

Activated Carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

-

Ice bath

Procedure:

-

Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point. Isopropanol is a recommended starting point.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent (e.g., isopropanol) to just cover the solid.

-

Heat the mixture gently using a heating mantle or hot plate while stirring with a magnetic stirrer or swirling the flask.

-

Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon to the solution.

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration:

-

If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the heating source.

-

Pour the hot solution through the preheated funnel to remove the impurities. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

-

Continue to draw air through the funnel to partially dry the crystals.

-

-

Drying:

-

Carefully transfer the crystals from the filter paper to a watch glass or drying dish.

-

Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

-

Purity Assessment:

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques such as:

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: Workflow for the purification of this compound by recrystallization.

Chiral HPLC Method for the Enantioselective Analysis of 3-Acetamidopyrrolidine

Application Note and Protocol

Abstract

This document provides a detailed methodology for the chiral separation of 3-acetamidopyrrolidine enantiomers using High-Performance Liquid Chromatography (HPLC). The described method employs a polysaccharide-based chiral stationary phase, which offers excellent enantioselectivity for a wide range of racemic compounds. This application note is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of 3-acetamidopyrrolidine, a key chiral building block in medicinal chemistry. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for the analysis.

Introduction

3-Acetamidopyrrolidine is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological profiles of its enantiomers can differ significantly, the development of robust and reliable analytical methods to determine enantiomeric purity is crucial for drug safety and efficacy. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers.[1] This application note details a direct chiral HPLC method, avoiding the need for derivatization, thereby simplifying the analytical workflow.[2]

The method described herein is based on the well-established enantioselective properties of polysaccharide-based chiral stationary phases (CSPs), which are widely used for their broad applicability and high resolving power.[3][4] The selection of an appropriate mobile phase and additives is critical for achieving optimal separation, and this protocol provides a starting point for method development and optimization.[3]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar column, is recommended.

-

Reagents and Solvents:

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional additive)

-

Diethylamine (DEA) or Triethylamine (TEA) (optional additives)

-

Racemic 3-acetamidopyrrolidine standard

-

Enantiomerically pure (R)- and (S)-3-acetamidopyrrolidine standards (if available)

-

Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of racemic 3-acetamidopyrrolidine in the mobile phase at a concentration of approximately 1 mg/mL.

-

Sample Solution: Dissolve the sample containing 3-acetamidopyrrolidine in the mobile phase to achieve a final concentration within the linear range of the detector (e.g., 0.1 - 1 mg/mL).

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

HPLC Method Parameters

The following method parameters are provided as a starting point and may require optimization for specific applications and columns.

Table 1: HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 1.5.

Data Analysis

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of individual standards (if available) or by a validated method. Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

-

Areamajor is the peak area of the major enantiomer.

-

Areaminor is the peak area of the minor enantiomer.

Data Presentation

The following table summarizes typical, illustrative quantitative data that may be obtained using the described method. Actual retention times and resolution may vary depending on the specific column batch, system, and slight variations in the mobile phase composition.

Table 2: Illustrative Quantitative Data

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-3-acetamidopyrrolidine | 12.5 | \multirow{2}{*}{> 1.5} |

| (S)-3-acetamidopyrrolidine | 14.8 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the chiral HPLC analysis of 3-acetamidopyrrolidine enantiomers.

Caption: Workflow for the chiral HPLC analysis of 3-acetamidopyrrolidine.

Discussion

The choice of a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H, is based on its proven success in separating a wide variety of chiral compounds, including those with amide functionalities. The normal phase mobile phase, consisting of n-hexane and an alcohol modifier like isopropanol, provides good selectivity for many enantiomers on this type of column.

The addition of a basic modifier, such as diethylamine (DEA), is often crucial when analyzing basic compounds like pyrrolidine derivatives. It helps to suppress the interaction of the analyte with residual acidic silanol groups on the silica surface of the stationary phase, leading to improved peak shape and resolution. For acidic or neutral analytes, an acidic modifier like trifluoroacetic acid (TFA) might be more appropriate.

Method optimization may be necessary to achieve the desired resolution and analysis time. This can involve adjusting the ratio of n-hexane to the alcohol modifier, changing the alcohol (e.g., ethanol instead of isopropanol), or modifying the concentration and type of the additive. The column temperature can also influence the separation, with lower temperatures sometimes leading to better resolution.

Conclusion

The chiral HPLC method detailed in this application note provides a robust and reliable approach for the enantioselective analysis of 3-acetamidopyrrolidine. By utilizing a polysaccharide-based chiral stationary phase and an optimized mobile phase, baseline separation of the enantiomers can be achieved, allowing for accurate determination of enantiomeric purity. This protocol serves as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the synthesis and quality control of chiral molecules.

References

- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Application of Pyrrolidine Derivatives in Asymmetric Catalysis: A Focus on (3S)-(-)-3-Acetamidopyrrolidine as a Chiral Building Block

(3S)-(-)-3-Acetamidopyrrolidine is a valuable chiral building block, though its direct application as an organocatalyst in asymmetric synthesis is not extensively documented in scientific literature. However, the pyrrolidine scaffold, of which this compound is a derivative, is a cornerstone of modern asymmetric catalysis. This application note will explore the utility of the pyrrolidine motif in asymmetric catalysis, drawing on well-established examples to illustrate the principles and protocols relevant to researchers, scientists, and drug development professionals. While direct catalytic data for this compound is scarce, its structural features suggest its potential as a precursor for more complex and catalytically active molecules.

The Pyrrolidine Scaffold in Asymmetric Organocatalysis